molecular formula C8H10N2O2 B019879 N-(5-Amino-2-methoxyphenyl)formamide CAS No. 78939-34-1

N-(5-Amino-2-methoxyphenyl)formamide

Cat. No. B019879
CAS RN: 78939-34-1
M. Wt: 166.18 g/mol
InChI Key: GAPCMYIHVRFISC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Formamide-based production of amines by metabolically engineering Corynebacterium glutamicum has been reported . The formamide/formamidase system was exploited for efficient formamide-based production of nitrogenous compounds . Derivatives of (4-Methoxyphenyl)amine, including N-(5-Amino-2-methoxyphenyl)formamide, can be used to synthesize O-silylurethanes, ureas, and formamides, with promising applications in organic synthesis.


Molecular Structure Analysis

The molecular weight of N-(5-Amino-2-methoxyphenyl)formamide is 166.18 g/mol. The InChI Key is GAPCMYIHVRFISC-UHFFFAOYSA-N. The chemical formula is C₈H₁₀N₂O₂ .


Chemical Reactions Analysis

Formamide is effective in synthesizing nucleic acids under prebiotic conditions. A simple and efficient method for N-formylation of primary and secondary amines using formamide and sodium methoxide has been developed, offering moderate to excellent yields and enabling one-pot conversion of amino esters to N-formyl amides.

Scientific Research Applications

  • Formamide is effective in synthesizing nucleic acids under prebiotic conditions. Montmorillonites play a role in protecting adenine and guanine from degradation and enhancing thymine degradation (Saladino et al., 2004).

  • Formyloxyacetoxyphenylmethane, a stable, water-tolerant N-formylating reagent, can be used for the preparation of various N-formamides, amino acids, and peptides under solvent-free conditions (Chapman et al., 2017).

  • A simple and efficient method for N-formylation of primary and secondary amines using formamide and sodium methoxide has been developed, offering moderate to excellent yields and enabling one-pot conversion of amino esters to N-formyl amides (Joseph et al., 2013).

  • Formamide chemistry is crucial in the origin of informational polymers, providing all precursors needed for pregenetic synthesis. Phosphates catalyze prebiotic precursor synthesis and protect ribo- and deoxyribophosphoester bonds (Saladino et al., 2006).

  • Derivatives of (4-Methoxyphenyl)amine, including N-(5-Amino-2-methoxyphenyl)formamide, can be used to synthesize O-silylurethanes, ureas, and formamides, with promising applications in organic synthesis (Belova et al., 2017).

  • N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for the antiasthmatic formoterol, has been synthesized with a 46% overall yield using N-benzylation, Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007).

  • New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives show promising cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCMYIHVRFISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455335
Record name N-(5-Amino-2-methoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)formamide

CAS RN

78939-34-1
Record name N-(5-Amino-2-methoxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-amino-2-methoxyphenyl)formamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Janßen, VA Vetsova, D Putz, P Mayer - Synthesis, 2022 - thieme-connect.com
Pyrroloquinoline quinone (PQQ) is an important cofactor of methanol dehydrogenases and glycose dehydrogenases. In addition, isolated PQQ is used as a central component in …
Number of citations: 0 www.thieme-connect.com

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